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molecular formula C14H14F17O3P B8726233 Diethyl 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylphosphonate CAS No. 90146-96-6

Diethyl 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylphosphonate

Cat. No. B8726233
M. Wt: 584.20 g/mol
InChI Key: GYIWCCQPZCEECI-UHFFFAOYSA-N
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Patent
US08680020B2

Procedure details

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane (1.02 g, 1.78 mmol) and P(OEt)3 (15 ml, excess) was added to 50 ml round bottom flask. The mixture was heated to 120° C. under nitrogen for 40 hours and then purified with FluoroFlash® SPE cartridge. The remaining light yellow oil was chromatographed with Ethyl Acetate/Hexane to give product. (0.96 g, 92%). 1H NMR (600 MHz, CDCl3): δ (ppm) 4.10-4.00(m, 4H, CH2CH3), 2.35-2.23 (m, 2H, CH2CF2), 1.92-1.86 (m, 2H, PCH2), 1.25 (t, J=7.2 Hz, 6H, CH2CH3). 13C NMR (150 MHz, CDCl3): δ (ppm) 121-106 (m, C—F coupling unsolved), 62.28 (d, 2Jcp=6 Hz, CH2CH3), 25.33 (t, 2JcF=23 Hz, CH2CF2), 17.24 (d, 2Jcp=148 Hz, PCH2), 16.38, 3Jcp=6 Hz, CH2CH3), HRMS calcd for C14H14F17O3P: [M+H]+, 585.0487; found: 585.0433
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:28])([F:27])[C:3]([F:26])([F:25])[C:4]([F:24])([F:23])[C:5]([F:22])([F:21])[C:6]([F:20])([F:19])[C:7]([F:18])([F:17])[C:8]([F:16])([F:15])[C:9]([F:14])([F:13])[CH2:10][CH2:11]I.[P:29]([O:36][CH2:37][CH3:38])([O:33][CH2:34][CH3:35])[O:30]CC>>[F:13][C:9]([F:14])([C:8]([F:15])([F:16])[C:7]([F:17])([F:18])[C:6]([F:19])([F:20])[C:5]([F:21])([F:22])[C:4]([F:23])([F:24])[C:3]([F:26])([F:25])[C:2]([F:28])([F:27])[F:1])[CH2:10][CH2:11][P:29](=[O:30])([O:33][CH2:34][CH3:35])[O:36][CH2:37][CH3:38]

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
FC(C(C(C(C(C(C(C(CCI)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified with FluoroFlash® SPE cartridge
CUSTOM
Type
CUSTOM
Details
The remaining light yellow oil was chromatographed with Ethyl Acetate/Hexane
CUSTOM
Type
CUSTOM
Details
to give product

Outcomes

Product
Name
Type
Smiles
FC(CCP(OCC)(OCC)=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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